molecular formula C10H11F2NO3S B5723145 N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide

N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide

Cat. No. B5723145
M. Wt: 263.26 g/mol
InChI Key: PKQFJRCFGWINBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that is widely used in scientific research for its potential therapeutic benefits. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme that plays a crucial role in the biosynthesis of polyamines. In

Mechanism of Action

DFMO works by inhibiting the activity of ODC, which is an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. By reducing polyamine levels, DFMO can inhibit cell proliferation and induce apoptosis in cancer cells. DFMO also has anti-inflammatory properties and can modulate the immune response, which may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
DFMO has been shown to have a wide range of biochemical and physiological effects, including inhibition of polyamine biosynthesis, reduction of cell proliferation, induction of apoptosis, modulation of the immune response, and anti-inflammatory properties. DFMO has also been shown to have neuroprotective effects and may improve cognitive function in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

DFMO is a potent and specific inhibitor of ODC, which makes it a valuable tool for studying the role of polyamines in various biological processes. DFMO is also relatively safe and well-tolerated, which makes it suitable for use in animal studies and clinical trials. However, DFMO has some limitations for lab experiments, including its short half-life, poor bioavailability, and potential toxicity at high doses.

Future Directions

There are several future directions for research on DFMO, including the development of more potent and selective ODC inhibitors, the investigation of the role of polyamines in cancer and other diseases, and the exploration of DFMO as a potential therapeutic agent for neurodegenerative disorders. DFMO may also have applications in other areas of research, such as stem cell biology and tissue engineering. Further studies are needed to fully understand the potential therapeutic benefits and limitations of DFMO.

Synthesis Methods

DFMO can be synthesized by reacting 4-acetylbenzenesulfonyl chloride with difluoromethylamine in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain DFMO in high yield and purity.

Scientific Research Applications

DFMO has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, parasitic infections, and neurodegenerative disorders. DFMO has been shown to inhibit the growth of cancer cells by reducing polyamine levels, which are essential for cell proliferation. DFMO has also been used to treat African sleeping sickness, a parasitic infection caused by Trypanosoma brucei, by blocking the biosynthesis of polyamines in the parasite. In addition, DFMO has been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-7(14)8-3-5-9(6-4-8)13(10(11)12)17(2,15)16/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQFJRCFGWINBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-N-(difluoromethyl)methanesulfonamide

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